Researchers have utilized 5-Fluoro-1-indanone to prepare thiosemicarbazones derived from 1-indanones. These thiosemicarbazones were then investigated for their potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Source: Thiosemicarbazones derived from 1-indanones as new anti-Trypanosoma cruzi agents. María E Caputto et al.
5-Fluoro-1-indanone served as a key starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound with potential antitussive (cough suppressant) properties. Source: Design and synthesis of a metabolically stable and potent antitussive agent, a novel delta opioid receptor antagonist, TRK-851. Satoshi Sakami et al.:
The key feature of 5-fluoro-1-indanone's structure is the indanone core, a three-membered ring (cyclopropane) fused with a benzene ring. The fluorine atom is attached at the fifth position (position 5) of the indanone core, and a carbonyl group (C=O) is present at the first position (position 1) []. This structure suggests potential reactivity due to the presence of the carbonyl group and the electron-withdrawing effect of the fluorine atom.
Research has primarily focused on 5-fluoro-1-indanone as a precursor for the synthesis of other compounds. One reported reaction involves its use in the preparation of thiosemicarbazones derived from 1-indanones []. Additionally, it has been employed as a starting material for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride [].
Irritant